5-Bromo-1H-indazole-3-carboxylic acid hydrazide
Description
Historical Context and Evolution of Indazole Chemistry in Research
The history of indazole chemistry dates back to the late 19th century. The first synthesis of the parent indazole ring system was reported by the Nobel laureate Emil Fischer in 1883. caribjscitech.comwikipedia.orgresearchgate.net Fischer's initial synthesis involved the thermal cyclization of o-hydrazino cinnamic acid to produce 1H-indazole. caribjscitech.com This pioneering work laid the foundation for what would become a rich and expansive field of heterocyclic chemistry.
Early investigations focused on understanding the fundamental properties and reactivity of the indazole nucleus, including its tautomerism. nih.govaustinpublishinggroup.com Indazole can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govnih.gov Over the decades, synthetic methodologies have evolved significantly from classical cyclization reactions, such as the Jacobson indazole synthesis, to modern transition-metal-catalyzed approaches, like palladium-catalyzed intramolecular amination, which offer greater efficiency and substrate scope. austinpublishinggroup.comguidechem.com This continuous development of synthetic routes has been crucial in making a diverse array of substituted indazole derivatives accessible for systematic investigation in various scientific disciplines.
Significance of Indazole Derivatives in Contemporary Medicinal Chemistry and Chemical Biology Research
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. pnrjournal.com This versatility has led to the discovery and development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities. nih.govresearchgate.net The therapeutic potential of indazole derivatives is underscored by the number of drugs that have received FDA approval and are in clinical use for treating a range of diseases, from cancer to chemotherapy-induced nausea. nih.govrsc.org
Many indazole-based drugs function as kinase inhibitors, a critical class of therapeutics in oncology. rsc.org The indazole core often serves as a bioisostere for indole, mimicking the natural purine (B94841) base of ATP and effectively competing for the enzyme's binding site. pnrjournal.com Beyond cancer, the biological activities of indazole derivatives are extensive, highlighting the scaffold's importance in addressing various medical needs. nih.govresearchgate.net
Table 1: Examples of FDA-Approved Indazole-Containing Drugs
| Drug Name | Therapeutic Use |
|---|---|
| Axitinib | Renal Cell Carcinoma (Cancer) |
| Pazopanib | Renal Cell Carcinoma & Soft Tissue Sarcoma (Cancer) |
| Niraparib | Ovarian, Fallopian Tube, or Peritoneal Cancer |
| Entrectinib | Non-Small Cell Lung Cancer (NSCLC) & Solid Tumors |
| Granisetron | Chemotherapy-induced Nausea and Vomiting |
Table 2: Selected Biological Activities of Indazole Derivatives
| Biological Activity |
|---|
| Anticancer / Antitumor |
| Anti-inflammatory |
| Antimicrobial (Antibacterial, Antifungal) |
| Antiviral (including Anti-HIV) |
| Analgesic |
| Serotonin 5-HT3 Receptor Antagonist |
| Kinase Inhibition |
Role of Hydrazide Functionality as a Versatile Pharmacophore and Synthetic Intermediate in Organic Synthesis
The hydrazide functional group, characterized by the -C(=O)NHNH₂ moiety, is a cornerstone of organic and medicinal chemistry. mdpi.comrjptonline.org Its utility is twofold: it acts as a valuable pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets, and it serves as a highly reactive intermediate for the synthesis of more complex molecules. nih.govresearchgate.net
As a pharmacophore, the hydrazide group is present in several clinically used drugs. researchgate.net A classic example is isoniazid, a primary drug used in the treatment of tuberculosis. mdpi.com The ability of the hydrazide group to form stable complexes and participate in specific binding interactions is key to its biological effects.
In organic synthesis, hydrazides are prized for their role as building blocks, particularly for the construction of nitrogen-containing heterocycles. mdpi.com The terminal -NH₂ group of the hydrazide is nucleophilic and readily reacts with electrophiles like aldehydes, ketones, and carboxylic acid derivatives. nih.gov These condensation reactions are fundamental pathways to a wide array of five- and six-membered heterocyclic rings, which are themselves important scaffolds in drug discovery. mdpi.commdpi.com For example, hydrazides can be cyclized with various reagents to form oxadiazoles, thiadiazoles, pyrazoles, and triazoles. mdpi.com This synthetic tractability makes the hydrazide group an essential tool for chemists aiming to generate molecular diversity. nih.govresearchgate.net
Overview of Research Trajectories for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide within the Broader Indazole Chemical Space
This compound is a specialized chemical entity that stands at the intersection of the well-established indazole and hydrazide chemical domains. While its direct biological applications are not extensively documented as a standalone agent, its primary significance lies in its role as a key synthetic intermediate for the creation of more elaborate molecules with therapeutic potential. chemimpex.comjocpr.com
The research trajectories for this compound are largely dictated by the strategic combination of its structural features:
The Indazole-3-Carboxylic Acid Core : The parent compound, 5-bromo-1H-indazole-3-carboxylic acid, is a known and valuable intermediate in the synthesis of bioactive molecules, particularly in the development of anti-cancer agents and kinase inhibitors. guidechem.comchemimpex.com The presence of the bromine atom at the 5-position offers a site for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships.
The Hydrazide Functionality : The conversion of the 3-carboxy group to a 3-carbohydrazide transforms the molecule into a versatile scaffold for library synthesis. jocpr.com The hydrazide group can be readily reacted with a wide range of aldehydes and ketones to form a library of corresponding hydrazone derivatives. Hydrazide-hydrazones are a well-known class of compounds with a broad range of biological activities, including antimicrobial and anticancer effects. mdpi.com
Heterocyclic Synthesis : Beyond hydrazones, the hydrazide serves as a precursor for building new heterocyclic rings fused or attached to the indazole core. For instance, reaction with carbon disulfide could lead to oxadiazole-thiones, while reaction with various dicarbonyl compounds could generate pyrazole (B372694) or pyridazinone rings.
Therefore, the principal research trajectory for this compound is its use as a foundational building block in medicinal chemistry programs. jocpr.com Researchers utilize this compound to synthesize libraries of novel indazole derivatives, which are then screened for activity against various biological targets, such as protein kinases, microbes, or specific receptors, in the ongoing search for new and effective therapeutic agents. jocpr.com
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-indazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHQHQXZBIRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Bromo 1h Indazole 3 Carboxylic Acid Hydrazide and Its Analogues
Retrosynthetic Analysis of the 5-Bromo-1H-indazole-3-carboxylic acid hydrazide Scaffold
A retrosynthetic analysis of this compound (I) provides a logical framework for devising its synthesis. The most apparent disconnection is the amide bond of the hydrazide moiety, leading back to a 5-bromo-1H-indazole-3-carboxylic acid derivative (II), such as an ester or the acid itself, and hydrazine (B178648). This transformation is a standard and typically high-yielding final step.
Further disconnection of the indazole core itself can be approached in several ways. A common strategy involves cleaving the N1-N2 bond, which points toward cyclization precursors. One such pathway originates from a suitably substituted 2-aminobenzonitrile (B23959) derivative, specifically a 2-amino-5-bromobenzonitrile, which can undergo diazotization followed by intramolecular cyclization.
Alternatively, disconnecting the C3-C3a and N2-C3 bonds suggests a strategy starting from a brominated phenylhydrazine (B124118) and a three-carbon synthon that can form the pyrazole (B372694) portion of the ring. For instance, the Jacobson indazole synthesis utilizes the reaction of an o-acetamidophenylacetate with a nitrite (B80452) source to form the indazole ring. guidechem.com
Another powerful approach involves the retrosynthesis of the C-5 bromine substituent. This leads to the precursor 1H-indazole-3-carboxylic acid (III), which would require a regioselective bromination at the C-5 position. This strategy is advantageous if the parent indazole carboxylic acid is readily available. The synthesis of the target molecule can thus be envisioned through two primary routes: (A) construction of the indazole ring from a pre-brominated aromatic precursor, or (B) formation of the indazole ring followed by selective bromination.
Construction of the Indazole Core: Cyclization and Annulation Reactions
The formation of the indazole ring is a critical step in the synthesis of this compound and its analogues. A multitude of methods, ranging from classical cyclizations to modern metal-catalyzed reactions, have been developed for this purpose.
Metal-Catalyzed Cyclization Approaches for Indazole Ring Formation
Transition-metal catalysis has become an indispensable tool for the synthesis of heterocyclic scaffolds like indazole, offering high efficiency and functional group tolerance. researchgate.netresearchgate.net
Palladium (Pd) catalysts are widely used for indazole synthesis. One approach involves the intramolecular N-arylation of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org Another Pd-catalyzed method achieves the synthesis of 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines via a sequence of intermolecular N-benzylation, intramolecular N-arylation, and oxidation. organic-chemistry.org
Copper (Cu) catalysts offer a cost-effective alternative. Cu-catalyzed cascade reactions of sulfonyl hydrazides with 1,3-enynes have been developed to synthesize benzo[f]indazoles. researchgate.net Another notable Cu-catalyzed approach involves the coupling of 2-halobenzonitriles with hydrazine derivatives to yield 3-aminoindazoles. organic-chemistry.org
Cobalt (Co) and Rhodium (Rh) catalysts have enabled novel synthetic routes through C-H bond functionalization. For instance, an air-stable cationic Co(III) catalyst facilitates the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govacs.org This reaction proceeds via a C-H bond addition followed by in situ cyclization. nih.govacs.org Similarly, Rh(III)-catalyzed C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones provide a direct route to functionalized 1H-indazoles. researchgate.net
| Catalyst System | Substrates | Reaction Type | Product | Ref |
| [CpCo(C6H6)][B(C6F5)4]2 / AcOH | Azobenzenes, Aldehydes | C-H Functionalization/Cyclization | N-Aryl-2H-indazoles | nih.gov |
| [CpRhCl2]2 / AgSbF6 | Azoxy compounds, Diazoesters | C-H Alkylation/Decarboxylative Cyclization | 3-Acyl-2H-indazoles | nih.gov |
| Pd(OAc)2 / P(tBu)3·HBF4 | Pyrazoles, Internal Alkynes | Oxidative Benzannulation | 1H-Indazoles | nih.gov |
| Cu(OAc)2·H2O | o-Haloaryl N-sulfonylhydrazones | Intramolecular Cyclization | 1H-Indazoles | nih.gov |
Non-Catalytic and Organic Catalyst-Mediated Indazole Synthesis
While metal-catalyzed methods are powerful, classical and metal-free approaches remain highly relevant. A prominent example is the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into 1H-indazole-3-carboxylic acid derivatives using diazotization reagents like sodium nitrite. sioc-journal.cn This method is operationally simple and provides high yields under mild conditions. sioc-journal.cn
Another metal-free strategy involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds without a catalyst and demonstrates broad functional group tolerance. organic-chemistry.org Furthermore, the synthesis of 1H-indazoles from arylhydrazones can be achieved through direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine in the presence of a base. nih.gov
The Jacobson indazole synthesis is a classic method that relies on the reaction of compounds like o-acetamidophenylacetate with tert-butyl nitrite to prepare indazole-3-carboxylate esters, which can then be hydrolyzed to the corresponding carboxylic acid. guidechem.com
Multi-Component Reactions for Indazole Ring Assembly
Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules like indazoles in a single pot by combining three or more starting materials. A notable example is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to synthesize 2H-indazoles. organic-chemistry.org This method is valued for its operational simplicity and the ability to tolerate a wide range of functional groups. organic-chemistry.orgresearchgate.net Another MCR involves the [3+2] annulation between arynes and hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org
Introduction and Functionalization of the Bromine Moiety at C-5
The introduction of the bromine atom at the C-5 position of the indazole ring is a key step. This can be accomplished either by starting with a pre-brominated precursor or by direct bromination of the indazole core.
Electrophilic Aromatic Bromination Strategies
Direct electrophilic bromination of the indazole ring is a common and effective strategy. The regioselectivity of this reaction is influenced by the substituents on the ring and the reaction conditions. For the synthesis of the target compound, the bromination of 1H-indazole-3-carboxylic acid is a highly effective route.
A well-established procedure involves treating 1H-indazole-3-carboxylic acid with a solution of bromine in glacial acetic acid. chemicalbook.com The reaction, when heated, proceeds with high regioselectivity to afford 5-bromo-1H-indazole-3-carboxylic acid in excellent yield (87.5%). chemicalbook.com The carboxyl group at the C-3 position directs the incoming electrophile (bromine) to the C-5 and C-7 positions of the benzene (B151609) ring, with C-5 being the favored site.
Alternative brominating agents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be employed, often under milder conditions. rsc.orgnih.govchim.it For example, an ultrasound-assisted protocol using DBDMH has been developed for the C-3 bromination of indazoles, highlighting modern approaches to halogenation. nih.gov While this specific method targets the C-3 position, adjustments in substrate and conditions are crucial for achieving C-5 selectivity. The choice of solvent and temperature can be fine-tuned to optimize the regioselective synthesis of the desired 5-bromo product. rsc.org
| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield | Ref |
| Indazole-3-carboxylic acid | Br2 | Glacial Acetic Acid | 90 °C, 16 h | 5-Bromo-1H-indazole-3-carboxylic acid | 87.5% | chemicalbook.com |
| 2-Phenyl-2H-indazole | NBS | Not specified | 25 °C, 2 h | Mono-brominated product | 88% | rsc.org |
| 6-Bromoindazole | I2 / KOH | DMF | Not specified | 6-Bromo-3-iodoindazole | Good | chim.it |
Once 5-bromo-1H-indazole-3-carboxylic acid is obtained, the final step involves its conversion to the corresponding hydrazide. This is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by treatment with hydrazine hydrate (B1144303) in an alcoholic solvent. jocpr.com This nucleophilic acyl substitution reaction readily provides the target compound, this compound.
Directed Ortho-Metalation and Halogenation Techniques
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of indazole synthesis, DoM can be employed to introduce substituents at specific positions of the benzene ring. The process typically involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. For the synthesis of 5-bromo-1H-indazole derivatives, a suitable directing group on the indazole nitrogen or another position can guide metalation to the C-7 or C-5 position. Subsequent quenching of the resulting organometallic intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS), affords the corresponding bromo-indazole. The choice of the directing group and reaction conditions is critical to achieve high regioselectivity.
However, a more direct and commonly employed method for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid is the electrophilic bromination of the pre-formed indazole-3-carboxylic acid. This approach avoids the complexities of DoM for this specific substitution pattern. The reaction of indazole-3-carboxylic acid with bromine in a suitable solvent like glacial acetic acid provides the desired 5-bromo derivative in good yields. chemicalbook.com The electron-donating nature of the indazole ring system directs the electrophilic substitution primarily to the 5- and 7-positions, with the 5-position often being favored. The regioselectivity can be influenced by the reaction conditions and the substituents already present on the indazole ring.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Indazole-3-carboxylic acid | Bromine | Glacial Acetic Acid | 90 | 16 | 5-Bromo-1H-indazole-3-carboxylic acid | 87.5 |
Formation of the Carboxylic Acid and Hydrazide Linkage
The introduction of the carboxylic acid group at the C-3 position and its subsequent conversion to a hydrazide are pivotal steps in the synthesis of the target molecule.
The carboxylic acid moiety at the C-3 position of the indazole ring can be introduced through various methods. One approach involves the direct carboxylation of a 5-bromoindazole precursor. This can be achieved by reacting 5-bromoindazole with a strong base to generate an organometallic intermediate, which is then quenched with carbon dioxide. For instance, grinding 5-bromoindazole with anhydrous potassium carbonate in an autoclave under a carbon dioxide atmosphere at high temperature can yield 5-bromo-1H-indazole-3-carboxylic acid. guidechem.com While this method is direct, it often requires harsh reaction conditions.
Another versatile strategy is the construction of the indazole ring with the C-3 carboxyl group already in place. This can be accomplished through various cyclization reactions. For example, the Jacobson indazole synthesis can be adapted to produce indazole-3-carboxylic acid derivatives. guidechem.com More contemporary methods involve the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates, which provides an efficient route to 1H-indazole-3-carboxylic acid derivatives under mild conditions. sioc-journal.cn
A widely used and efficient method for the synthesis of this compound involves a two-step sequence starting from the corresponding carboxylic acid. The first step is the esterification of 5-bromo-1H-indazole-3-carboxylic acid. This is typically carried out by reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. This reaction converts the carboxylic acid into its corresponding ester, for instance, methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov
The second step is the hydrazinolysis of the resulting ester. The ester is treated with hydrazine hydrate, usually in an alcoholic solvent like ethanol, and heated to reflux. nih.gov The hydrazine hydrate acts as a nucleophile, attacking the ester carbonyl group and displacing the alkoxy group to form the desired this compound. This method is generally high-yielding and provides a straightforward route to the target hydrazide.
| Intermediate | Reagent | Solvent | Reaction Condition | Product |
| 5-Bromo-1H-indazole-3-carboxylic acid | Methanol, H₂SO₄ | Methanol | Reflux | Methyl 5-bromo-1H-indazole-3-carboxylate |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Hydrazine hydrate | Ethanol | Reflux | This compound |
Direct conversion of the carboxylic acid to the hydrazide can be achieved using peptide coupling reagents. This method avoids the need for the intermediate esterification step. In this approach, 5-bromo-1H-indazole-3-carboxylic acid is activated in situ by a coupling agent, which facilitates the subsequent reaction with hydrazine. A variety of coupling reagents can be employed for this transformation. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other potent coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). The choice of coupling reagent and reaction conditions, including the solvent (e.g., dimethylformamide, dichloromethane) and the presence of a non-nucleophilic base (e.g., diisopropylethylamine), can be optimized to achieve high yields of the desired hydrazide.
Optimization of Reaction Conditions and Yield for Scalable Synthesis
For the practical and industrial application of this compound, the optimization of reaction conditions to ensure high yields, purity, and scalability is paramount. Key parameters that are often optimized include reaction temperature, reaction time, stoichiometry of reagents, and the choice of solvents and catalysts.
In the bromination of indazole-3-carboxylic acid, for example, controlling the temperature is crucial to prevent the formation of over-brominated byproducts. chemicalbook.com Similarly, in the hydrazinolysis of the corresponding ester, the reaction time and the amount of hydrazine hydrate can be adjusted to ensure complete conversion while minimizing potential side reactions.
For scalable synthesis, considerations such as the ease of product isolation and purification are also important. Crystallization is often a preferred method for purification on a large scale as it can provide a high-purity product without the need for chromatography. The choice of solvents that allow for efficient reaction and subsequent product precipitation upon cooling or addition of an anti-solvent is a key aspect of developing a scalable process. For instance, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related compound, extensive optimization of the cyclization step was performed, evaluating different solvents and reagent equivalents to maximize yield and ensure safety on a larger scale. nih.gov Such principles of process optimization are directly applicable to the synthesis of this compound.
Green Chemistry Principles and Sustainable Synthetic Approaches
The integration of green chemistry principles into the synthesis of pharmaceuticals and fine chemicals is of increasing importance to minimize environmental impact. ijrpc.com For the synthesis of this compound and its analogues, several green chemistry principles can be applied.
One key principle is the use of safer solvents. Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener alternatives such as water, ethanol, or other bio-based solvents can significantly reduce the environmental footprint of the synthesis. For example, the use of ethanol as a solvent in the hydrazinolysis step is a step towards a more sustainable process. nih.gov
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. Reactions with high atom economy, such as addition and cyclization reactions, are preferred over those that generate significant amounts of waste. The development of catalytic methods, particularly those using non-toxic and abundant metals or even metal-free catalysts, is a major focus of green chemistry research in heterocycle synthesis. samipubco.com
Solvent-Free and Neat Reaction Protocols
Solvent-free synthesis is a cornerstone of green chemistry, minimizing waste and often enhancing reaction rates. For the preparation of acid hydrazides, an expeditious one-pot, solvent-free method has been developed that proceeds directly from the corresponding carboxylic acid under microwave irradiation. egranth.ac.in This protocol circumvents the need for the intermediate esterification step, thereby improving atom economy and reducing process time. egranth.ac.in
This direct conversion is particularly advantageous as it avoids the use of potentially hazardous solvents and simplifies the work-up procedure. The reaction involves the direct condensation of a carboxylic acid with hydrazine. egranth.ac.in While specific examples detailing the solvent-free synthesis of this compound are not extensively documented, the general applicability of this method to various carboxylic acids suggests its potential utility for this specific target molecule. egranth.ac.in The process has been assessed using green chemistry metrics and has been found to be superior to conventional methods, demonstrating a higher E(environmental) factor, atom economy, and reaction mass efficiency. egranth.ac.in
| Metric | Conventional Method | Solvent-Free MW Method | Improvement |
| Atom Economy (%) | 16.0 | 69.2 | 53.2% Increase |
| Reaction Steps | Two (Esterification, Hydrazinolysis) | One (Direct Condensation) | Simplified Process |
| Solvent Use | Required (e.g., Ethanol, CCl4) | None | Environmentally Benign |
This interactive data table is based on a comparative green chemistry assessment for general hydrazide synthesis. egranth.ac.in
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced timeframes. semanticscholar.org This technology is particularly effective for the synthesis of heterocyclic compounds like indazoles and their derivatives. semanticscholar.orgajrconline.org
The synthesis of acid hydrazides from their corresponding carboxylic acids has been successfully adapted to a microwave-assisted, single-step protocol. japtronline.com This method avoids the conventional two-step pathway of esterification and subsequent hydrazinolysis, offering a greener and more straightforward approach with highly encouraging yields in minutes rather than hours. japtronline.com For instance, various acid hydrazides have been synthesized from their respective acids in reaction times as short as 3 to 10 minutes. japtronline.com
Microwave irradiation is also widely employed in the synthesis of the core indazole ring system itself. jchr.org Efficient and eco-friendly one-pot methods for synthesizing 1-H-indazole derivatives have been developed where microwave heating of starting materials like salicylaldehyde (B1680747) and hydrazine hydrates yields the cyclized products in good to excellent yields. ajrconline.org The use of microwave energy in these syntheses has been shown to dramatically reduce reaction times and limit the formation of side products compared to conventional heating. heteroletters.org
| Starting Material (Analogue) | Reaction Time (MW) | Yield (%) | Reference |
| Diclofenac | 3 min | 86.7 | japtronline.com |
| Indomethacin | 10 min | 40.9 | japtronline.com |
| Mefenamic acid | 3 min | 65.5 | japtronline.com |
This interactive data table summarizes results from the microwave-assisted single-step synthesis of analogous acid hydrazides from their corresponding acids. japtronline.com
Catalyst Recycling and Reusability Studies
The development of reusable catalysts is a key objective in sustainable chemistry, aiming to reduce costs and minimize chemical waste. For the synthesis of amides and, by analogy, hydrazides from carboxylic acids, significant progress has been made in creating heterogeneous catalysts that can be easily recovered and reused.
One notable example is the use of Niobium(V) oxide (Nb2O5) as a reusable Lewis acid catalyst for direct amidation. scilit.com Nb2O5 has demonstrated high activity for the reaction between a range of carboxylic acids and amines and can be recovered and reused multiple times without a significant loss of performance. scilit.com Kinetic studies have shown that the Lewis acid sites on Nb2O5 are more water-tolerant than those on conventional solid acids like alumina (B75360) or titania, which is a significant advantage in condensation reactions that produce water as a byproduct. scilit.com
Another approach involves the use of Brønsted acidic ionic liquids (BAILs), which can function as both the solvent and the catalyst. bohrium.com This system has been shown to efficiently catalyze the direct amidation of carboxylic acids with amines. The BAIL can be easily recovered and reused for at least six cycles without a considerable drop in catalytic activity. bohrium.com Additionally, heterogeneous silica (B1680970) catalysts have been developed that effectively catalyze amide synthesis and can be regenerated by thermal treatment. researchgate.net While these studies focus on amidation with amines, the principles are directly applicable to the reaction with hydrazine to form hydrazides, suggesting a promising avenue for the sustainable synthesis of this compound.
| Catalyst | Reaction | Number of Cycles | Outcome | Reference |
| Nb2O5 | Amidation of dodecanoic acid and aniline | 3 | Maintained high yield | scilit.com |
| BAIL | Amidation of hexanoic acid and hexylamine | 6 | No considerable loss in activity | bohrium.com |
This interactive data table illustrates the reusability of catalysts in analogous amidation reactions.
Derivatization and Structural Diversification Strategies
Functionalization of the Hydrazide Moiety
The hydrazide functional group (-CONHNH2) is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse structural motifs.
The nitrogen atoms of the hydrazide moiety are nucleophilic and can readily react with acylating and sulfonylating agents. Acylation with various acid chlorides or anhydrides leads to the formation of N'-acylhydrazides, while reaction with sulfonyl chlorides yields N'-sulfonylhydrazides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. This functionalization strategy allows for the introduction of a wide range of substituents, thereby modulating the compound's physicochemical properties.
For instance, the reaction of 1H-indazole-3-carbohydrazide with various aromatic and heterocyclic acid chlorides has been shown to produce a series of N'-aroyl-1H-indazole-3-carbohydrazides. This approach can be extended to 5-Bromo-1H-indazole-3-carboxylic acid hydrazide to generate a library of derivatives with diverse acyl groups.
One of the most common and straightforward derivatizations of the hydrazide moiety is its condensation with aldehydes and ketones to form hydrazones. This reaction typically proceeds under mild acidic catalysis and results in the formation of a stable C=N bond. The resulting N-acylhydrazones possess a conjugated system that can be crucial for biological activity.
A study on the synthesis of 5-ethylsulfonyl-indazole-3-carbohydrazides demonstrated the successful condensation of the parent hydrazide with various aromatic and heteroaromatic aldehydes in ethanol (B145695) with a catalytic amount of acetic acid. This resulted in a series of N-acyl hydrazone derivatives. tandfonline.com This methodology is directly applicable to this compound, allowing for the synthesis of a diverse library of hydrazones.
Table 1: Examples of Hydrazone Derivatives from Indazole-3-carbohydrazides
| Starting Hydrazide | Aldehyde/Ketone | Resulting Hydrazone Derivative |
| 5-Ethylsulfonyl-indazole-3-carbohydrazide | Benzaldehyde | N'-(phenylmethylidene)-5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide |
| 5-Ethylsulfonyl-indazole-3-carbohydrazide | 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylidene)-5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide |
| 5-Ethylsulfonyl-indazole-3-carbohydrazide | 2-Furaldehyde | N'-(furan-2-ylmethylidene)-5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide |
This table is illustrative and based on the general reactivity described in the cited literature.
The hydrazide moiety and its derivatives, such as hydrazones, can participate in various cycloaddition reactions to form new heterocyclic rings. For example, hydrazones can react with dienophiles in [4+2] cycloaddition reactions or with dipolarophiles in 1,3-dipolar cycloadditions. These reactions provide access to more complex and rigid molecular architectures, which can be advantageous for binding to biological targets. While specific examples involving this compound are not extensively reported, the general reactivity of hydrazides and hydrazones in cycloaddition reactions is a well-established synthetic strategy.
Modifications of the Indazole Ring System
The indazole ring itself offers several positions for further functionalization, allowing for the fine-tuning of the molecule's electronic and steric properties.
The indazole ring contains two nitrogen atoms, and the N-H proton can be substituted with various alkyl or aryl groups. The alkylation of the indazole ring can lead to a mixture of N1 and N2 isomers, and the regioselectivity of the reaction is often dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.
A study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a closely related compound, demonstrated that the use of sodium hydride in tetrahydrofuran (B95107) (THF) can lead to selective N1-alkylation. In contrast, different conditions might favor the formation of the N2-isomer. This suggests that by careful selection of reaction conditions, selective N-alkylation of this compound can be achieved.
N-arylation of the indazole ring can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. These reactions provide a direct route to N-aryl indazole derivatives, which are an important class of compounds with diverse biological activities.
The bromine atom at the 5-position of the indazole ring is a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki Coupling: The Suzuki reaction involves the coupling of the 5-bromoindazole derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming carbon-carbon bonds and allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 5-position.
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the 5-bromoindazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes, which are valuable building blocks in medicinal chemistry.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. By reacting the 5-bromoindazole derivative with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base, a variety of amino substituents can be introduced at the 5-position.
These cross-coupling reactions significantly expand the structural diversity of the this compound scaffold, providing access to a wide array of novel compounds with potentially enhanced biological activities.
Table 2: Potential Cross-Coupling Reactions at the 5-Bromo Position
| Reaction Type | Coupling Partner | Potential Product |
| Suzuki Coupling | Phenylboronic acid | 5-Phenyl-1H-indazole-3-carboxylic acid hydrazide |
| Sonogashira Coupling | Phenylacetylene | 5-(Phenylethynyl)-1H-indazole-3-carboxylic acid hydrazide |
| Buchwald-Hartwig Amination | Morpholine | 5-(Morpholin-4-yl)-1H-indazole-3-carboxylic acid hydrazide |
This table illustrates the potential products of cross-coupling reactions and is for conceptual purposes.
Introduction of Heterocyclic and Aromatic Substituents
The introduction of various heterocyclic and aromatic moieties to the this compound core is a common strategy to modulate the compound's physicochemical properties and biological activity. This is frequently achieved through the formation of Schiff bases or by acylation reactions.
One of the most straightforward methods for derivatization is the condensation reaction between the hydrazide and a diverse range of aromatic and heterocyclic aldehydes. This reaction, typically catalyzed by a small amount of acid, results in the formation of N'-substituted-benzylidene-5-bromo-1H-indazole-3-carbohydrazides, which are a class of Schiff bases. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine functionality. This approach allows for the incorporation of a vast array of substituted phenyl rings, as well as various heterocyclic systems such as furan, thiophene, and pyridine. The choice of aldehyde dictates the nature of the substituent introduced, offering a direct route to structural diversity. For instance, the reaction with substituted benzaldehydes can introduce electronically diverse groups (electron-donating or electron-withdrawing) to the periphery of the molecule, which can significantly influence biological interactions.
Another significant strategy for introducing aromatic and heterocyclic substituents is through the acylation of the hydrazide. This involves the reaction of this compound with various aromatic or heterocyclic carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides). This leads to the formation of N,N'-diacylhydrazine derivatives. These compounds feature the indazole core linked to another aromatic or heterocyclic system via a stable amide bond. This method allows for the exploration of a different set of structural motifs compared to Schiff base formation.
The following table summarizes representative examples of aromatic and heterocyclic substituents that can be introduced onto the this compound scaffold.
| Substituent Type | Linkage Type | Representative R Groups |
| Aromatic | Schiff Base (C=N) | Phenyl, 4-Chlorophenyl, 4-Nitrophenyl, 2-Hydroxyphenyl, 4-(Dimethylamino)phenyl |
| Aromatic | Diacylhydrazine (C(O)NH) | Phenyl, Naphthyl |
| Heterocyclic | Schiff Base (C=N) | 2-Furyl, 2-Thienyl, 3-Pyridyl, 2-Quinolyl |
| Heterocyclic | Diacylhydrazine (C(O)NH) | 5-Phenylfuran-2-yl, 3-Methyl-1H-pyrazole-5-yl |
Design and Synthesis of Compound Libraries for Screeningnih.govmdpi.com
The 5-bromo-1H-indazole-3-carbohydrazide scaffold is a valuable starting point for the construction of compound libraries for high-throughput screening. The design of these libraries focuses on systematically exploring the chemical space around the indazole core to identify novel bioactive molecules. The principles of combinatorial chemistry are often employed to generate a large number of structurally related compounds in an efficient manner.
The design of a compound library based on this scaffold typically involves identifying key points of diversity. For the 5-bromo-1H-indazole-3-carbohydrazide core, the primary point of diversification is the terminal nitrogen of the hydrazide group. As discussed previously, this position is readily amenable to reaction with a wide variety of aldehydes, ketones, and carboxylic acids.
A common strategy for library synthesis is parallel synthesis, where reactions are carried out in an array of separate reaction vessels, often in a microplate format. This allows for the simultaneous reaction of the core scaffold with a large panel of building blocks. For example, a library of Schiff base derivatives can be synthesized by reacting this compound with a collection of diverse aromatic and heterocyclic aldehydes. Similarly, a library of diacylhydrazines can be prepared using a set of different acylating agents.
The selection of building blocks for the library is crucial and is often guided by principles of diversity-oriented synthesis. This involves choosing a set of reagents that represent a broad range of steric and electronic properties, as well as different structural motifs. The goal is to maximize the chemical diversity of the resulting library, thereby increasing the probability of identifying a "hit" compound during biological screening.
The synthesis of these libraries can be performed using either solution-phase or solid-phase techniques. In solution-phase parallel synthesis, the reactions are carried out in solution, and purification is often achieved through techniques like liquid-liquid extraction or chromatography. In solid-phase synthesis, the indazole core or the building blocks are attached to a solid support (e.g., a resin), which simplifies the purification process as excess reagents and byproducts can be washed away.
The following table outlines a general scheme for the design of a combinatorial library based on the this compound scaffold.
| Scaffold | Reaction Type | Building Blocks (R-CHO or R-COOH) | Resulting Library |
| This compound | Schiff Base Formation | Library of Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde) | N'-substituted-benzylidene-5-bromo-1H-indazole-3-carbohydrazides |
| This compound | Schiff Base Formation | Library of Heterocyclic Aldehydes (e.g., furan-2-carbaldehyde, thiophene-2-carbaldehyde, pyridine-3-carbaldehyde) | N'-substituted-(heterocyclic)methylene-5-bromo-1H-indazole-3-carbohydrazides |
| This compound | Acylation | Library of Aromatic Carboxylic Acids (e.g., benzoic acid, naphthoic acid) | N'-Aroyl-5-bromo-1H-indazole-3-carbohydrazides |
| This compound | Acylation | Library of Heterocyclic Carboxylic Acids (e.g., furoic acid, nicotinic acid) | N'-(Heterocyclic)carbonyl-5-bromo-1H-indazole-3-carbohydrazides |
Advanced Analytical and Spectroscopic Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomerism Studies (e.g., 1D and 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are indispensable for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the N-H protons of the indazole and hydrazide moieties, and the -NH₂ protons. The aromatic region would likely display an AXM spin system, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Specifically, the proton at the C4 position would appear as a doublet, the C6 proton as a doublet of doublets, and the C7 proton as a doublet. The broad singlets for the N-H protons are typically observed, and their chemical shifts can be concentration and solvent-dependent. Deuterium exchange experiments (by adding D₂O) can confirm these N-H signals as they would disappear from the spectrum.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal eight distinct carbon signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is expected to resonate at a characteristic downfield shift (typically ~160-170 ppm). The signals for the six carbons of the bromo-indazole core would appear in the aromatic region (~110-150 ppm).
Tautomerism Studies: Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net High-field NMR spectroscopy is a powerful tool to investigate this phenomenon. bohrium.comresearchgate.net In solution, a rapid equilibrium between tautomers might lead to averaged signals. However, by using different solvents or by performing low-temperature NMR experiments, it may be possible to slow down the proton exchange rate and observe distinct sets of signals for each tautomer, allowing for the determination of their equilibrium ratio. researchgate.net 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be crucial in this context to establish long-range correlations and definitively assign the protonation site (N1 vs. N2).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~162.5 |
| C3 | - | ~142.0 |
| C4 | ~7.60 (d) | ~123.0 |
| C5 | - | ~116.0 |
| C6 | ~7.55 (dd) | ~128.0 |
| C7 | ~8.20 (d) | ~113.5 |
| C7a | - | ~144.0 |
| Indazole NH | ~14.0 (br s) | - |
| Hydrazide NH | ~9.8 (br s) | - |
| NH₂ | ~4.6 (br s) | - |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm, HRMS allows for the unambiguous determination of the molecular formula (C₈H₇BrN₄O). The presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensities (¹⁹Br: ⁵⁰.⁷%, ⁸¹Br: ⁴⁹.³%). libretexts.org
Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can elucidate the compound's structure by analyzing its fragmentation pattern. Key fragmentation pathways for this molecule would likely involve:
Loss of the hydrazino group (-NHNH₂): Leading to a fragment corresponding to the 5-bromo-1H-indazole-3-carbonyl cation.
Cleavage of the amide bond: Resulting in the formation of the 5-bromo-1H-indazolyl cation.
Loss of carbon monoxide (CO): Following the initial amide bond cleavage.
Loss of bromine radical (Br•): A common fragmentation for brominated aromatic compounds.
Analyzing these fragments helps piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. libretexts.orgmiamioh.edu
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₇BrN₄O |
| Monoisotopic Mass | 253.9803 Da |
| [M+H]⁺ Calculated | 254.9881 Da |
| Isotopic Pattern | Presence of [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct evidence for the presence of specific functional groups within the molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations from the indazole NH and the hydrazide NH and NH₂ groups would appear as broad bands in the region of 3100-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong, sharp peak typically found between 1640 and 1680 cm⁻¹. Other significant peaks include the N-H bending vibrations (Amide II band) around 1550-1620 cm⁻¹, C=N and C=C stretching vibrations of the indazole ring in the 1400-1600 cm⁻¹ region, and the C-Br stretching vibration at lower frequencies, typically below 700 cm⁻¹.
Table 3: Key Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indazole, Hydrazide) | Stretching | 3100 - 3400 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Amide I) | Stretching | 1640 - 1680 (strong) |
| N-H (Amide II) | Bending | 1550 - 1620 |
| C=N, C=C (Ring) | Stretching | 1400 - 1600 |
| C-Br | Stretching | < 700 |
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C=C bonds in the benzene portion of the indazole ring would be particularly Raman active.
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique can provide a wealth of information, including:
Unambiguous confirmation of the atomic connectivity.
Precise bond lengths, bond angles, and torsion angles.
Determination of the preferred tautomeric form (1H or 2H) in the crystal lattice.
Analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. For instance, the hydrazide and indazole moieties are excellent hydrogen bond donors and acceptors, and extensive hydrogen-bonding networks are expected. nih.gov
This technique would resolve any ambiguities regarding tautomerism that might persist from solution-state NMR studies and provide an exact conformational picture of the molecule.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₈H₇BrN₄O). A close agreement (typically within ±0.4%) between the found and calculated values serves as crucial evidence for the compound's stoichiometric purity and elemental composition.
Table 4: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Mass % |
| Carbon | C | 12.011 | 8 | 37.67% |
| Hydrogen | H | 1.008 | 7 | 2.77% |
| Bromine | Br | 79.904 | 1 | 31.32% |
| Nitrogen | N | 14.007 | 4 | 21.96% |
| Oxygen | O | 15.999 | 1 | 6.27% |
| Total | 100.00% |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for both the purification of the final product and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile organic compounds like this compound. chemimpex.com Using a suitable stationary phase (e.g., C18) and mobile phase, a sample is analyzed, and the resulting chromatogram shows peaks corresponding to the compound and any impurities. The purity is typically calculated from the relative area of the main peak, often detected by a UV detector set to an absorption maximum of the indazole chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): While the compound's polarity and relatively high molecular weight might make it less suitable for standard GC without derivatization, GC-MS could potentially be used. researchgate.net It offers the dual benefit of separating components in a mixture and providing mass spectral data for each, aiding in the identification of any minor impurities or side products from the synthesis.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory has been a pivotal tool in dissecting the quantum mechanical properties of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide. These calculations offer a granular view of the molecule's electronic architecture and conformational possibilities.
Electronic Structure, Molecular Geometry, and Conformational Analysis
Table 1: Predicted Geometrical Parameters for a Representative Indazole Structure (Note: This table is illustrative, based on typical values for similar structures, as specific data for this compound is not publicly available.)
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (Å) | ~1.35 - 1.38 |
| N-N Bond Length (Å) | ~1.37 |
| C=O Bond Length (Å) | ~1.23 |
| C-Br Bond Length (Å) | ~1.89 |
| C-N-N Bond Angle (°) | ~105 - 110 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, providing insights into a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would highlight the most probable sites for electrophilic and nucleophilic attack, respectively. The bromine atom and the hydrazide group, with their lone pairs of electrons, are expected to significantly influence the electronic distribution and the energies of these frontier orbitals.
Table 2: Representative Frontier Molecular Orbital Data for an Indazole Derivative (Note: This table is illustrative, as specific data for this compound is not publicly available.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| Energy Gap (ΔE) | 4.5 to 6.5 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.
For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the hydrazide group, indicating these are prime sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly those of the amine and amide groups, making them susceptible to nucleophilic attack. This analysis is crucial for understanding how the molecule will interact with biological macromolecules.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Protein-Ligand Binding Affinity Prediction and Mode of Interaction
While specific docking studies for this compound are not widely published, research on analogous indazole-based compounds has demonstrated their potential as inhibitors for various protein kinases and other enzymes. In a typical docking simulation, the this compound molecule would be placed in the binding pocket of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose.
The results are often expressed as a docking score, with lower (more negative) values indicating a higher predicted binding affinity. These simulations would reveal the most probable binding mode, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
Identification of Key Amino Acid Residues in Binding Pockets
A critical outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that interact with the ligand. For this compound, the hydrazide moiety is well-suited to act as both a hydrogen bond donor and acceptor. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The aromatic indazole core can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. By pinpointing these key interactions, researchers can understand the basis of the molecule's potential biological activity and propose modifications to enhance its binding affinity and selectivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis
Molecular Dynamics (MD) simulations are powerful computational techniques used to analyze the physical movements of atoms and molecules over time. For indazole derivatives, MD simulations provide crucial insights into their dynamic behavior and the stability of their interactions with biological targets.
In studies involving similar indazole-based compounds, MD simulations have been employed to assess the stability of the ligand-protein complex after initial docking. For instance, simulations of indazole derivatives bound to the active site of enzymes like Hypoxia-Inducible Factor-1α (HIF-1α) or Cyclooxygenase-2 (COX-2) have shown that these compounds can maintain stable conformations within the binding pocket. nih.govresearchgate.netbohrium.com The stability is typically evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the compound does not significantly deviate from its initial binding pose, indicating a stable interaction. researchgate.net
The analysis often includes the Root Mean Square Fluctuation (RMSF) of individual amino acid residues in the protein, which helps identify regions of flexibility and their potential role in ligand binding. researchgate.net For a compound like this compound, MD simulations would be critical to confirm that the key interactions predicted by molecular docking—such as hydrogen bonds and hydrophobic contacts—are maintained in a dynamic, solvated environment, thus validating its potential as a stable binder to its target protein. nih.govnih.gov
| Parameter | Description | Typical Finding for Stable Indazole Derivatives |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms for a molecule from a reference structure over time. Used to assess the stability of the ligand in the binding pocket. | Low and stable RMSD values (e.g., < 2 Å) throughout the simulation indicate the ligand remains in its binding pose. researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the deviation of individual atoms or residues from their average position. Used to identify flexible regions of the protein. | Low RMSF values for active site residues suggest a stable binding pocket upon ligand interaction. researchgate.net |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds indicate critical and stable interactions for binding affinity. |
| Binding Free Energy (MM/GBSA) | An end-point method to estimate the free energy of binding of a ligand to a protein. | Favorable (negative) binding free energy values confirm a strong and spontaneous interaction. bohrium.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For indazole hydrazide analogs, QSAR studies are essential for understanding which molecular features are crucial for their therapeutic effects and for designing new, more potent derivatives. researchgate.netresearchgate.net
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These can be categorized into 2D and 3D descriptors.
2D Descriptors: These are calculated from the 2D chemical structure and include properties such as molecular weight, logP (lipophilicity), molar refractivity (MR), and various topological indices that describe molecular size, shape, and branching. researchgate.net Electro-topological state (E-state) indices are also commonly used to describe the electronic and topological characteristics of atoms within the molecule.
3D Descriptors: These descriptors require the 3D conformation of the molecule and capture steric and electronic properties. Examples include steric descriptors (e.g., from Comparative Molecular Field Analysis - CoMFA) and electrostatic descriptors, which describe the 3D distribution of charge within the molecule. nih.gov For a molecule like this compound, the bromine atom, the indazole ring, and the hydrazide group would contribute significantly to these descriptors.
The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like stepwise multiple regression or genetic algorithms to avoid overfitting and build a robust model. researchgate.net
Once relevant descriptors are selected, a mathematical model is developed to link them to the biological activity (e.g., IC₅₀ values). The most common statistical method used is Partial Least Squares (PLS) regression, which is well-suited for handling datasets where the number of descriptors is large and potentially correlated. nih.govresearchgate.net
The resulting QSAR equation takes the general form: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents the coefficients determined by the regression analysis and D represents the molecular descriptors.
The predictive power and robustness of the developed QSAR model must be rigorously validated. This involves both internal and external validation techniques.
Internal Validation: Typically performed using the leave-one-out cross-validation (LOO-CV) method, which yields a cross-validated correlation coefficient (q²). A high q² value (e.g., > 0.6) indicates good internal predictive ability.
External Validation: The model's ability to predict the activity of compounds not used in its development (the test set) is assessed. The predictive correlation coefficient (pred_r²) is calculated for this purpose. researchgate.net
A statistically significant and validated QSAR model provides valuable insights into the structure-activity relationship, for example, indicating that increased steric bulk or specific electronic features at certain positions on the indazole ring might enhance or diminish biological activity. nih.gov
| Statistical Parameter | Description | Acceptable Value for a Robust Model |
| r² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.7 |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, obtained from cross-validation. | > 0.6 |
| pred_r² (Predictive r² for external test set) | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.5 |
| F-value (F-test value) | A measure of the statistical significance of the regression model. | High value indicates a statistically significant model. |
| Standard Deviation (SD) | The standard deviation of the regression. | Low value indicates a better fit of the model. |
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound databases to identify novel "hit" compounds. nih.govmdpi.com
For a series of active indazole derivatives, a pharmacophore hypothesis can be generated based on the common structural features responsible for their activity. nih.gov A typical pharmacophore model for an enzyme inhibitor based on the indazole scaffold might include features such as:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the indazole ring or the oxygen atom of the hydrazide group.
Hydrogen Bond Donors (HBD): The N-H groups of the indazole and hydrazide moieties.
Aromatic Ring (AR): The bicyclic indazole core itself, which can engage in π-π stacking or hydrophobic interactions. nih.gov
Hydrophobic Feature (HY): The bromo-substituent or other nonpolar regions of the molecule.
Once a statistically validated pharmacophore model is developed, it is used to screen virtual libraries of compounds. nih.gov Molecules from the database that successfully map their chemical features onto the pharmacophore query are selected as potential hits. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. For this compound, its key features—the aromatic indazole ring, the bromine atom, and the hydrogen-bonding capacity of the hydrazide group—would be crucial elements in constructing a pharmacophore model for identifying other potential active molecules. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using In Silico Methods
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction models are widely used to forecast a molecule's behavior in the body, helping to identify candidates with favorable drug-like properties and flag potential liabilities before significant resources are invested. nih.govfrontiersin.org
For this compound, various ADMET parameters can be predicted using a range of computational software and web servers (e.g., SwissADME, pkCSM, ADMET Predictor). tjnpr.orgresearchgate.net
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five are predicted to assess oral bioavailability. nih.gov A compound with good absorption is more likely to be effective when administered orally.
Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High plasma protein binding can limit the amount of free drug available to act on its target, while BBB permeability is crucial for drugs targeting the central nervous system.
Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound. This is important for predicting drug-drug interactions and metabolic stability.
Excretion: Predictions can provide insights into the likely route of elimination from the body, for instance, by estimating total clearance.
These in silico predictions provide a comprehensive pharmacokinetic profile that helps in the selection and optimization of lead compounds. A compound with a balanced ADMET profile is more likely to succeed in later stages of clinical development. researchgate.net
| ADMET Property | Parameter | Predicted Profile for a Favorable Drug Candidate |
| Absorption | Human Intestinal Absorption (HIA) | High (>80%) |
| Caco-2 Permeability | High | |
| Lipinski's Rule of Five | Compliant (0-1 violations) | |
| Distribution | Plasma Protein Binding (PPB) | Moderate to high, but not excessive (<95%) |
| Blood-Brain Barrier (BBB) Permeability | Permeable (if CNS target) or non-permeable (if peripheral target) | |
| Metabolism | CYP450 Substrate/Inhibitor | Not a strong inhibitor of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to avoid drug-drug interactions. |
| Excretion | Total Clearance (CL_TOT) | Within an acceptable range to allow for reasonable dosing intervals. |
The parent compound, 5-Bromo-1H-indazole-3-carboxylic acid, is recognized as a valuable intermediate in the synthesis of bioactive molecules and has been utilized in research exploring enzyme inhibition and receptor binding. chemimpex.com However, the conversion of the carboxylic acid to the hydrazide and the subsequent biological evaluation of this specific hydrazide derivative are not detailed in the available literature.
Studies on related compounds offer some context. For instance, various derivatives of 1H-indazole-3-carboxylic acid hydrazide have been synthesized and evaluated for a range of biological activities. jocpr.comjocpr.com Additionally, other 5-bromo-1H-indazole derivatives, such as 5-bromo-1H-indazol-3-amine, have been investigated for their potential as antitumor agents, with studies delving into their effects on apoptosis and the cell cycle. nih.gov Research has also been conducted on brominated indazole derivatives as synthetic cannabinoid receptor agonists. nih.gov
Despite these related studies, there is no specific information available regarding the application of this compound in the following methodological approaches:
Enzyme Inhibition Assays for Specific Molecular Targets
Cell-Based Assays for Modulation of Cellular Processes , including:
Cellular Proliferation and Viability Assessment Techniques
Apoptosis Induction and Cell Cycle Modulation Studies
Cellular Signaling Pathway Interrogation Assays
Receptor Binding Assays and Ligand Displacement Studies
Consequently, a detailed article on the "Investigation of Biological Research Potential: Methodological Approaches" for this compound, as per the requested outline, cannot be generated based on the current body of scientific literature. Further research is required to explore and characterize the biological profile of this specific chemical entity.
Investigation of Biological Research Potential: Methodological Approaches
In Vitro Biological Screening Methodologies
Phenotypic Screening Strategies
Phenotypic screening is a crucial initial step in drug discovery that focuses on identifying compounds that produce a desired biological effect in a cellular or organismal model, without prior knowledge of the specific molecular target. nih.gov For a compound like 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, this approach can uncover unexpected therapeutic potential.
A common strategy involves utilizing high-content imaging and analysis. In this method, cells are treated with the compound, and automated microscopy is used to capture images. These images are then analyzed for a multitude of phenotypic parameters, such as changes in cell morphology, proliferation, viability, and the subcellular localization of specific proteins. researchgate.net This allows for a comprehensive assessment of the compound's impact on cellular function.
Another approach is the use of disease-relevant cell-based assays. For instance, if exploring anti-cancer potential, a panel of cancer cell lines from different tissues could be treated with the compound to identify selective cytotoxicity. nih.gov Similarly, for neurodegenerative disease models, neuronal cell cultures could be used to assess protection against specific toxins or stressors. The key advantage of phenotypic screening is its ability to identify compounds that work through novel mechanisms of action, which might be missed in target-based screening. technologynetworks.com
Antiviral Research Methodologies
The evaluation of this compound for antiviral activity involves cell-based assays that measure the compound's ability to inhibit viral replication and protect host cells from virus-induced damage.
A primary method is the cytopathic effect (CPE) inhibition assay . researchgate.netcreative-diagnostics.com Many viruses cause visible damage to infected cells, a phenomenon known as the cytopathic effect. In this assay, a monolayer of host cells is infected with a specific virus in the presence of varying concentrations of the test compound. After an incubation period, the cells are examined microscopically for the presence of CPE. The concentration of the compound that inhibits the viral CPE by 50% (IC50) is determined. Cell viability can also be quantified using colorimetric or fluorometric assays. creative-diagnostics.com
Another common technique is the plaque reduction assay . This method provides a more quantitative measure of antiviral activity. A confluent monolayer of host cells is infected with a known dilution of a virus, and then overlaid with a semi-solid medium containing different concentrations of the test compound. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized areas of cell death or "plaques". After incubation, the plaques are stained and counted. The concentration of the compound that reduces the number of plaques by 50% compared to a virus control is determined. mdpi.comresearchgate.net
For a more detailed investigation into the mechanism of action, viral yield reduction assays can be performed. In this assay, cells are infected with a virus in the presence of the compound. After a single replication cycle, the amount of new infectious virus particles produced is quantified by titrating the cell lysate or supernatant on fresh cell monolayers. This allows for a direct measurement of the inhibition of viral replication. nih.gov
Anti-inflammatory Research Methodologies
The anti-inflammatory potential of this compound can be investigated through a variety of in vitro assays that target key pathways in the inflammatory response.
Enzyme assays are commonly used to assess the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govnih.gov These enzymes are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. Commercially available kits are often used to measure the activity of these enzymes in the presence of the test compound. The concentration of the compound that inhibits enzyme activity by 50% (IC50) is a key parameter. nih.govacademicjournals.org
Cytokine production assays are another important tool for evaluating anti-inflammatory activity. criver.comcriver.com Cytokines are signaling proteins that play a crucial role in regulating inflammation. To assess the effect of a compound on cytokine production, immune cells such as peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., macrophages) are stimulated with an inflammatory agent (like lipopolysaccharide, LPS) in the presence of the test compound. synexagroup.comeurofinsdiscovery.com After incubation, the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in the cell culture supernatant are measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays. criver.com
The following table illustrates how data from in vitro anti-inflammatory assays for hypothetical indazole derivatives might be displayed:
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| Derivative X | >100 | 15.2 | 25.8 | 12.5 |
| Derivative Y | 50.1 | 5.8 | 10.3 | 8.1 |
| Derivative Z | 85.3 | 2.1 | 5.5 | 3.7 |
High-Throughput Screening (HTS) Techniques for Large-Scale Biological Evaluation
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. mdpi.comnih.gov This approach is essential for efficiently exploring the therapeutic potential of a chemical scaffold like the indazole ring system.
HTS assays are typically miniaturized and automated, often using 96-well, 384-well, or even 1536-well plates. creative-biostructure.com For antimicrobial HTS, large compound libraries can be screened against various bacterial or fungal strains in a broth microdilution format, with bacterial growth being measured by optical density or using viability dyes. nih.gov
In the context of antiviral drug discovery, HTS can be employed using cell-based assays that measure virus-induced CPE or viral replication through reporter gene systems. creative-biostructure.compatsnap.com For instance, a cell line could be engineered to express a reporter gene (e.g., luciferase) under the control of a viral promoter. Inhibition of viral replication by a compound would then lead to a decrease in the reporter signal.
For anti-inflammatory screening, HTS can be adapted for enzyme inhibition assays or cell-based assays that measure the production of inflammatory mediators. phytojournal.com The use of robotics for liquid handling and automated plate readers for data acquisition allows for the screening of thousands of compounds in a short period, significantly accelerating the initial stages of drug discovery. acs.org
Structure Activity Relationship Sar Principles and Elucidation for 5 Bromo 1h Indazole 3 Carboxylic Acid Hydrazide Derivatives
Systematic Exploration of Structural Variations and Their Impact on Biological Activity
The core structure of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide offers several points for chemical modification to explore the SAR. These modifications typically involve the terminal nitrogen of the hydrazide moiety, the indazole ring system, and the bromine substituent. A common strategy is the condensation of the hydrazide with various aldehydes and ketones to produce a library of N'-substituted hydrazone derivatives.
Systematic variations often focus on the nature of the substituent (R) attached to the benzylidene group in N'-benzylidene-5-bromo-1H-indazole-3-carbohydrazide derivatives. The electronic and steric properties of these substituents can significantly influence the biological activity. For instance, in related studies on hydrazone derivatives of other heterocyclic cores, the introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) or electron-withdrawing groups (e.g., -Cl, -NO2) at different positions on the aromatic ring has been shown to modulate the potency of the compounds.
A hypothetical systematic exploration could involve the synthesis and biological evaluation of derivatives with the following variations:
Substituents on an Aromatic Ring (R):
Electron-donating groups (e.g., methyl, methoxy, hydroxyl) at ortho, meta, and para positions.
Electron-withdrawing groups (e.g., chloro, bromo, fluoro, nitro, trifluoromethyl) at ortho, meta, and para positions.
Bulky substituents (e.g., tert-butyl, phenyl) to probe steric tolerance.
Replacement of the Aromatic Ring:
Substitution with other heterocyclic rings (e.g., pyridine, furan, thiophene) to investigate the role of heteroatoms and ring electronics.
Modifications at the Indazole Core:
Alkylation or arylation at the N1 position of the indazole ring.
Replacement of the bromine at the C5 position with other halogens or functional groups to understand its role in target binding.
The biological data obtained from such a systematic exploration would allow for the development of a comprehensive SAR profile, highlighting which structural modifications lead to an enhancement or diminution of a specific biological activity, such as anticancer or antimicrobial effects. While specific data for a complete series of 5-bromo-1H-indazole-3-carbohydrazide derivatives is not extensively published in a single study, related research on bromo-indole and bromo-indolinone hydrazones has demonstrated that arylthiazole and other heterocyclic moieties can be potent substitutions.
Table 1: Hypothetical Impact of Structural Variations on the Biological Activity of 5-Bromo-1H-indazole-3-carbohydrazide Derivatives This table is illustrative and based on general principles of medicinal chemistry and findings from related heterocyclic compounds.
| Modification Site | Structural Variation | Potential Impact on Biological Activity | Rationale |
|---|---|---|---|
| Hydrazone Moiety (N'-substituent) | Introduction of electron-withdrawing groups (e.g., 4-Cl, 4-NO2) on a phenyl ring. | May enhance activity. | Can increase the acidity of the N-H proton and improve hydrogen bonding potential. |
| Hydrazone Moiety (N'-substituent) | Introduction of electron-donating groups (e.g., 4-OCH3, 4-OH) on a phenyl ring. | Variable; may increase or decrease activity depending on the target. | Alters electron density and potential for hydrogen bonding and hydrophobic interactions. |
| Hydrazone Moiety (N'-substituent) | Replacement of the phenyl ring with a heterocyclic ring (e.g., thiophene, pyridine). | Can significantly enhance activity. | Introduces heteroatoms that can act as additional hydrogen bond acceptors or donors. |
| Indazole C5-Position | Replacement of Bromine with other halogens (F, Cl, I). | Activity is likely to be modulated. | Halogen bonding potential and lipophilicity will change, affecting target interaction. |
Identification of Key Pharmacophoric Features and Critical Moieties for Target Interaction
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, several key pharmacophoric features can be postulated based on its structure and data from related molecules.
The essential pharmacophoric features likely include:
Hydrogen Bond Donors: The N-H groups of the indazole ring and the hydrazide linker are potent hydrogen bond donors.
Hydrogen Bond Acceptors: The carbonyl oxygen of the hydrazide moiety and the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.
Aromatic/Hydrophobic Region: The bicyclic indazole ring system provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with the receptor.
Halogen Atom: The bromine atom at the C5 position can serve as a hydrophobic feature and is also capable of forming halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.
Studies on structurally similar indazole-3-carboxamides have confirmed the importance of the indazole core and the carboxamide linker in binding to protein kinases. These studies suggest that the indazole N1-H often forms a crucial hydrogen bond with the hinge region of the kinase. By analogy, the N1-H of the 5-bromo-1H-indazole-3-carbohydrazide scaffold is likely a critical pharmacophoric feature. The carbohydrazide (B1668358) moiety is also considered crucial for strong inhibitory activities in some enzyme targets.
Mapping of Ligand-Receptor Interactions and Binding Hotspots
Understanding the specific interactions between a ligand and its receptor is fundamental to SAR. While a crystal structure of a this compound derivative bound to a specific target is not publicly available, molecular docking studies on related indazole derivatives provide valuable insights into potential binding modes.
For instance, in the context of protein kinase inhibition, a common target for indazole-based compounds, the following interactions are frequently observed:
Hinge Binding: The indazole core often acts as a scaffold that orients itself to form one or more hydrogen bonds with the backbone amide residues of the kinase hinge region. The N1-H of the indazole is a primary donor for this interaction.
Hydrophobic Pockets: The bicyclic indazole ring and any aromatic substituents on the hydrazone moiety typically occupy hydrophobic pockets within the ATP-binding site.
Gatekeeper Interaction: Substituents at the C3 position (the carbohydrazide side chain) often point towards the solvent-exposed region or interact with the "gatekeeper" residue, which can influence selectivity.
Role of the C5-Bromo Group: The bromine atom at the C5 position can occupy a specific sub-pocket, forming favorable hydrophobic or halogen bonding interactions that enhance binding affinity.
A hypothetical binding model would place the indazole ring in the adenine-binding region of a kinase, with the N1-H forming a hydrogen bond to the hinge. The 5-bromo substituent would be positioned in a nearby hydrophobic pocket, and the 3-carbohydrazide side chain would extend out towards the solvent-exposed region, where its terminal substituent could engage in further interactions.
Development of SAR Models to Guide Rational Design and Optimization
Based on the data from systematic structural variations, quantitative structure-activity relationship (QSAR) models can be developed. These mathematical models correlate the chemical structures of the compounds with their biological activities. A 2D-QSAR model might use physicochemical descriptors such as logP (lipophilicity), molar refractivity (steric bulk), and electronic parameters (Hammett constants) of the substituents to predict activity.
For example, a QSAR equation might take the form:
log(1/IC50) = c1(logP) + c2(σ) + c3*(MR) + constant
Where:
IC50 is the concentration for 50% inhibition.
logP represents the lipophilicity of the molecule.
σ is the Hammett constant representing the electronic effect of a substituent.
MR is the molar refractivity, related to the volume of a substituent.
Such a model could reveal, for instance, that biological activity is positively correlated with the lipophilicity and the presence of electron-withdrawing substituents on the N'-benzylidene ring.
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These methods generate 3D contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity. These maps are invaluable for guiding the rational design of new, more potent derivatives by showing medicinal chemists where to add or remove certain functional groups.
Regioselectivity and Stereochemistry in SAR Studies
Regioselectivity is a crucial aspect of the SAR for indazole derivatives. The position of substituents on the indazole ring can have a profound impact on activity. For the parent compound, the bromine is at the C5 position, and the carbohydrazide is at the C3 position. Studies on other indazole-based inhibitors, such as indazole-3-carboxamides, have shown that this specific regiochemistry is critical. For example, the corresponding indazole-6-carboxamide isomers are often significantly less active or inactive, highlighting the precise geometric requirements of the receptor's binding site. The 3-carboxamide (or in this case, 3-carbohydrazide) linker correctly positions the rest of the molecule for optimal interactions, while other regioisomers fail to do so.
Mechanistic Research Approaches and Target Identification
Biochemical and Biophysical Methods for Target Validation
Once a potential biological target is hypothesized, a variety of biochemical and biophysical techniques are essential for validation. Biochemical assays would be developed to quantify the compound's effect on the target's activity. For instance, if the hypothesized target were an enzyme, inhibition assays would be conducted to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
Biophysical methods provide direct evidence of binding between the compound and the target protein. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are commonly used. chemimpex.com These methods can determine the binding affinity (dissociation constant, Kₔ), stoichiometry, and thermodynamic profile of the interaction, confirming a direct physical engagement between 5-Bromo-1H-indazole-3-carboxylic acid hydrazide and its potential target.
| Technique | Information Provided | Typical Application |
| Enzyme Inhibition Assays | IC₅₀, Kᵢ, Mode of Inhibition | Quantifying the functional effect of the compound on an enzyme target. |
| Surface Plasmon Resonance (SPR) | Kₔ (on- and off-rates), Binding Specificity | Real-time analysis of binding kinetics and affinity. |
| Isothermal Titration Calorimetry (ITC) | Kₔ, Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Measuring the thermodynamics of the binding interaction. |
| Microscale Thermophoresis (MST) | Kₔ | Determining binding affinity in solution, often with low sample consumption. chemimpex.com |
Proteomics and Genomics Approaches for Unbiased Target Discovery
In the absence of a predefined target, unbiased approaches are critical for identifying the molecular partners of a new compound. Proteomics-based methods are particularly powerful for this purpose. One common technique is affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.
Another advanced method is Thermal Proteome Profiling (TPP). This technique assesses changes in the thermal stability of thousands of proteins in response to compound binding. A protein that binds to the compound will typically show increased stability at higher temperatures, allowing for its identification as a target through quantitative mass spectrometry. diva-portal.org
Genomic approaches, such as CRISPR-Cas9 screening, can also be employed. These screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the protein target or critical pathway components.
| Approach | Methodology | Outcome |
| Affinity Chromatography | Compound is immobilized; interacting proteins are isolated from cell lysate and identified by mass spectrometry. | A list of potential protein binding partners. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon compound treatment. diva-portal.org | Identification of direct targets and off-targets based on altered melting points. |
| CRISPR-Cas9 Screens | Genome-wide knockout screens to identify genes affecting cellular response to the compound. | Identification of genes (and their protein products) essential for the compound's activity. |
Investigation of Signaling Pathways and Downstream Effects in Cellular Systems
Once a target is identified and validated, research shifts to understanding the compound's effects within a biological system. This involves treating cultured cells with this compound and monitoring changes in cellular signaling pathways.
Techniques like Western blotting are used to measure changes in the levels and post-translational modifications (e.g., phosphorylation) of key proteins downstream of the identified target. For example, if the compound inhibits a specific kinase, researchers would expect to see a decrease in the phosphorylation of that kinase's known substrates. Reporter gene assays can also be used to measure the activity of transcription factors and signaling pathways.
Quantitative Proteomics for Target Engagement Studies
Confirming that the compound engages its target within a complex cellular environment is a crucial step. Quantitative proteomics methods, such as integral Solvent-Induced Protein Precipitation (iSPP), can be used to measure target engagement directly in cell extracts. echemi.com This method assesses the change in a protein's stability against solvent-induced precipitation when a ligand is bound. By comparing the precipitation curves of proteins in treated versus untreated samples, stabilized proteins can be identified as engaged targets. echemi.com This approach provides evidence that the compound reaches and interacts with its intended target under conditions that more closely resemble a physiological state.
Future Research Directions and Translational Perspectives Non Clinical Focus
Exploration of Novel Biological Targets and Therapeutic Areas
The indazole nucleus is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets. Derivatives have shown activities including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects. For 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, future research should systematically explore its potential against novel biological targets and in new therapeutic areas beyond the established activities of the indazole class.
The hydrazide moiety itself is a key functional group in many biologically active compounds, known for its coordinating properties and ability to form various heterocyclic structures. This feature can be leveraged to design ligands for metalloenzymes or to synthesize derivatives with unique pharmacological profiles.
An initial step would be comprehensive in vitro screening against a broad panel of kinases, proteases, and other enzymes implicated in various diseases. Given that many indazole derivatives are kinase inhibitors, exploring its effect on less-interrogated kinase families could reveal novel anticancer or anti-inflammatory activities. Furthermore, the global rise of antimicrobial resistance necessitates the exploration of new chemical entities. Screening against a diverse panel of bacterial and fungal strains, including resistant ones, could identify new avenues for infectious disease treatment.
Table 1: Potential Biological Targets for this compound Analogues
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), PI3K/AKT/mTOR pathway proteins, Aurora Kinases | Indazole derivatives are known to inhibit various kinases involved in tumor growth, proliferation, and angiogenesis. 54.209.11 |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines (e.g., TNF-α), CRAC channels | The indazole scaffold is present in compounds with anti-inflammatory properties. eu-openscreen.eu |
| Infectious Diseases | Bacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylase | The heterocyclic nature of the compound makes it a candidate for targeting essential microbial enzymes. |
| Neurological Disorders | Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3) | Indazole structures have been explored for their potential in treating neurodegenerative diseases. |
Development of Advanced Synthetic Methodologies for Accessing Diverse Analogue Libraries
To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies is crucial. These methods should allow for the rapid generation of diverse analogue libraries, enabling comprehensive structure-activity relationship (SAR) studies.
Future synthetic efforts should focus on:
Diversity-Oriented Synthesis (DOS): Employing DOS strategies to create a wide range of structurally diverse molecules from the parent compound. This could involve modifying the hydrazide group to form various heterocycles like pyrazoles, oxadiazoles, or triazoles, or functionalizing the indazole ring at different positions.
Late-Stage Functionalization: Developing methods for the late-stage modification of the indazole core. This would allow for the introduction of various functional groups in the final steps of the synthesis, providing rapid access to a wide array of analogues without the need to re-synthesize the entire molecule from scratch.
Flow Chemistry: Utilizing continuous flow technologies for the synthesis of the parent compound and its derivatives. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction efficiency.
Catalytic Methods: Exploring novel transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents at the bromine position, further expanding the chemical space around the indazole scaffold.
Table 2: Advanced Synthetic Methodologies for Indazole Analogues
| Methodology | Description | Potential Application |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Increases efficiency and reduces waste in the synthesis of complex indazole derivatives. nih.gov |
| [3+2] Cycloaddition | A powerful method for constructing five-membered rings, which can be applied to the hydrazide moiety. | Generation of novel heterocyclic systems attached to the indazole core. mdpi.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Rapid synthesis of analogue libraries for high-throughput screening. |
| Photoredox Catalysis | Utilizing light to drive chemical reactions, enabling unique transformations. | Access to novel indazole derivatives that are difficult to synthesize using traditional methods. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. dntb.gov.ua These computational tools can be employed to accelerate the design and optimization of analogues of this compound.
Key applications of AI/ML in this context include:
De Novo Drug Design: Using generative models to design novel molecules with desired properties. These models can be trained on large datasets of known active compounds to generate new indazole derivatives with a high probability of being active against a specific target. drugpatentwatch.com
Virtual Screening: Employing ML models to screen large virtual libraries of compounds to identify those with the highest likelihood of binding to a target of interest. drugtargetreview.com This can significantly reduce the time and cost associated with experimental screening.
ADMET Prediction: Using AI algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules. This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, enabling researchers to focus on the most promising candidates.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes for novel indazole derivatives. nih.gov
By leveraging AI and ML, researchers can more effectively navigate the vast chemical space and prioritize the synthesis and testing of compounds with the highest potential for therapeutic success.
Design of Targeted Delivery Systems (Conceptual Frameworks)
Even a highly potent compound can be ineffective if it does not reach its intended target in the body. The development of targeted drug delivery systems is a critical aspect of modern drug development. For derivatives of this compound, particularly those developed as kinase inhibitors for cancer, targeted delivery could enhance efficacy while minimizing off-target effects. mdpi.commdpi.com
Conceptual frameworks for targeted delivery systems include:
Nanoparticle-Based Carriers: Encapsulating the active compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. nih.govhilarispublisher.com These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies or peptides) that specifically bind to receptors overexpressed on cancer cells, leading to targeted drug release. mdpi.com
Polymer-Drug Conjugates: Covalently linking the drug to a biocompatible polymer can increase its circulation time and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli present in the tumor microenvironment, such as low pH or the presence of certain enzymes. hilarispublisher.com
These conceptual approaches offer a roadmap for future research aimed at optimizing the delivery and therapeutic index of potent this compound derivatives.
Collaborative Research Initiatives in Indazole Chemistry and Drug Discovery
The journey from a promising compound to a clinically approved drug is long, complex, and requires a multidisciplinary approach. Fostering collaborative research initiatives is essential to accelerate progress in the field of indazole chemistry and drug discovery.
Future progress will be significantly enhanced through:
Academic-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and molecular biology, and pharmaceutical companies with resources for drug development and clinical trials, are crucial for translating basic research findings into new therapies. acs.orgbiospectrumindia.com
Open Innovation Platforms: Engaging with open innovation platforms allows for the sharing of compounds and data, enabling a broader community of researchers to contribute to the discovery of new biological activities and therapeutic applications. tandfonline.com Several pharmaceutical companies have established such platforms to foster external collaborations. tandfonline.com
Consortia and Networks: The formation of research consortia involving multiple academic institutions, industry partners, and government agencies can pool resources and expertise to tackle complex challenges in drug discovery. drugtargetreview.com These networks can facilitate the sharing of knowledge, tools, and infrastructure, ultimately accelerating the pace of innovation.
By embracing a collaborative and open approach, the scientific community can more effectively unlock the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-1H-indazole-3-carboxylic acid hydrazide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves two stages:
Ester Formation : React 5-bromo-1H-indazole-3-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester intermediate .
Hydrazide Formation : Treat the ester with hydrazine hydrate in methanol or ethanol under reflux (60–80°C, 4–6 hours). Monitor completion via TLC (silica gel, ethyl acetate/hexane).
- Characterization : Use -NMR (DMSO-d₆) to confirm hydrazide formation (disappearance of ester carbonyl at ~170 ppm, appearance of NH₂ peaks at 4.5–5.5 ppm). LC-MS can verify molecular ion peaks (expected [M+H]⁺ ≈ 269.98) .
Q. How should researchers optimize reaction yields for hydrazide derivatives under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like temperature (40–100°C), solvent polarity (methanol vs. DMF), and hydrazine equivalents (1–3 eq.) to identify optimal conditions. Use response surface methodology (RSM) for multi-variable analysis .
- Yield Analysis : Isolate products via vacuum filtration and quantify purity by HPLC (C18 column, acetonitrile/water gradient). Typical yields range from 60–85% under optimized conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in further functionalization?
- Methodological Answer :
- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing carboxylic hydrazide group activates the indazole ring, enabling bromine displacement by nucleophiles (e.g., amines, alkoxides) under Pd catalysis (e.g., Pd(PPh₃)₄, 80–120°C) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(OAc)₂ and K₂CO₃ in THF/H₂O (70°C, 12h). Monitor by -NMR if fluorinated partners are used .
Q. How can computational modeling guide the design of bioactive derivatives from this hydrazide?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., kinase inhibitors). The hydrazide moiety often acts as a hydrogen-bond donor, enhancing binding to catalytic lysine or aspartate residues .
- ADMET Predictions : Employ SwissADME to predict solubility (LogP ≈ 2.1) and cytochrome P450 interactions. Hydrazides may exhibit moderate hepatic stability, requiring prodrug strategies .
Q. What analytical strategies resolve contradictions in spectroscopic data for regioisomeric impurities?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Differentiate between C-3 and C-5 substituted isomers by correlating carbonyl carbons (~165 ppm) with adjacent protons.
- X-ray Crystallography : Resolve ambiguous structures (e.g., Cambridge Structural Database reference codes for indazole derivatives) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
